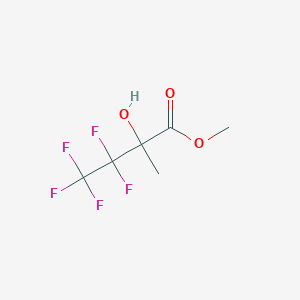

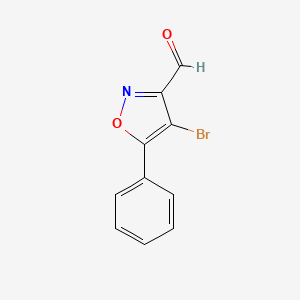

![molecular formula C11H8N2S3 B2929583 2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol CAS No. 732292-19-2](/img/structure/B2929583.png)

2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol” is a heterocyclic compound . It belongs to a class of compounds known as thiophenes, which are five-membered rings containing a sulfur atom . This compound and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a thiophene ring attached to a thieno[2,3-d]pyrimidine ring . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol serves as a precursor in the synthesis of complex heterocyclic compounds. Its unique structure has facilitated the development of novel synthetic methodologies and intermediates for further chemical transformations. For instance, a study demonstrated the utility of related thiophene and thienopyrimidine derivatives in the synthesis of substituted 3-aminothiophene-2-carbonitriles, leading to trisubstituted thieno[3,2-d]pyrimidines through a conjugate addition process (W. Ren, Kambhampati V. B. Rao, R. Klein, 1986). This highlights the compound's role in generating biologically active molecules through innovative synthetic routes.

Biological Activities

Thienopyrimidine derivatives, closely related to this compound, have been explored for their potential biological activities. Research has identified these compounds as candidates for antimicrobial and anti-inflammatory agents. For example, derivatives synthesized from related structures exhibited significant antibacterial and antifungal properties, underscoring their potential as novel antimicrobial agents (N. Patel, Minesh D. Patel, 2017). Another study focused on the synthesis and evaluation of thienopyrimidine derivatives for their antimicrobial and anti-inflammatory activities, further validating the therapeutic potential of compounds within this class (M. Tolba, A. K. Kamal El‐Dean, Mostafa Ahmed, R. Hassanien, 2018).

Material Science and Optoelectronics

The structural and electronic properties of thienopyrimidine derivatives also make them interesting candidates for material science applications, particularly in the field of nonlinear optics (NLO). A comparative study between density functional theory (DFT) and experimental approaches on thiopyrimidine derivatives revealed their promising applications in NLO and optoelectronic devices. This work suggests that such compounds could be used to develop new materials with considerable NLO character, suitable for high-tech applications (A. Hussain et al., 2020).

Zukünftige Richtungen

The future directions for “2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol” could involve further exploration of its therapeutic properties and potential applications in medicinal chemistry and material science . Additionally, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Eigenschaften

IUPAC Name |

2-methyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S3/c1-6-12-10(14)9-7(5-16-11(9)13-6)8-3-2-4-15-8/h2-5H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHAWENUDTUMBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=S)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Morpholino(2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl)methanone](/img/structure/B2929504.png)

![1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B2929505.png)

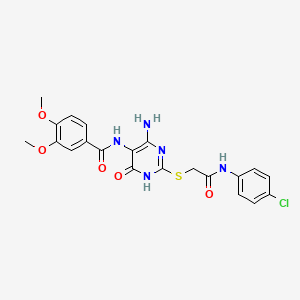

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2929509.png)

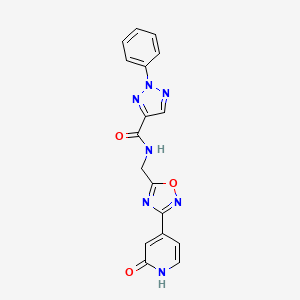

![3'-(3-chloro-4-methoxyphenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2929512.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2929513.png)

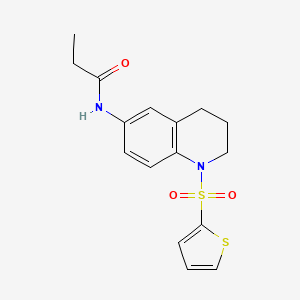

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2929523.png)